2,3,6-Trichloroanisole

Sensory Analysis Water Quality Off-Flavor Detection

Select 2,3,6-Trichloroanisole for method validation and calibration where the highest sensitivity is non-negotiable. This ≥99% pure reference standard features a uniquely low odor threshold (0.7 pg/L) and distinct chromatographic retention versus its 2,4,6 isomer. Substituting with other chloroanisoles introduces systematic error, leading to inaccurate quantification of this resilient, musty off-flavor compound in potable water, wine, and food matrices. Ensure your analytical method achieves the lowest possible detection limits by procuring the correct isomer.

Molecular Formula C7H5Cl3O
Molecular Weight 211.5 g/mol
CAS No. 50375-10-5
Cat. No. B1595215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloroanisole
CAS50375-10-5
Molecular FormulaC7H5Cl3O
Molecular Weight211.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
InChIKeyOTFNCXLUCRUNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichloroanisole (CAS 50375-10-5): An Analytical Standard and Differential Haloanisole for Trace-Level Sensory and Environmental Analysis


2,3,6-Trichloroanisole (2,3,6-TCA, CAS 50375-10-5) is a trihalogenated methoxybenzene derivative belonging to the haloanisole class, with the molecular formula C7H5Cl3O and a molecular weight of 211.47 g/mol [1]. It exists as a colorless crystalline solid at room temperature, characterized by a distinct musty odor detectable at exceptionally low concentrations [2]. Its primary utility lies in its role as a high-purity analytical reference standard for the accurate identification and quantification of off-flavor compounds in water, food, and beverage matrices, where it serves as a critical calibration point due to its potent sensory impact and distinct physicochemical properties relative to its more widely recognized isomer, 2,4,6-trichloroanisole . This compound's substitution pattern (chlorines at the 2, 3, and 6 positions) imparts quantifiable differences in key parameters such as vapor pressure, lipophilicity, and sensory thresholds, making it a necessary component in any comprehensive analytical method for chloroanisole contamination, rather than an interchangeable analog .

Why 2,3,6-Trichloroanisole Cannot Be Substituted with Its 2,4,6-Isomer or Other Haloanisoles in Critical Applications


The substitution pattern of chlorine atoms on the anisole ring is a primary driver of differential environmental fate, sensory perception, and analytical detectability. While 2,4,6-trichloroanisole is the archetypal cork taint compound, 2,3,6-TCA exhibits a distinctly lower odor threshold (as low as 0.7 pg/L versus 30 pg/L for 2,4,6-TCA) and a nearly two orders of magnitude lower vapor pressure [1]. These differences are not marginal; they translate to 2,3,6-TCA being a more potent odorant per unit mass but less readily volatilized, directly impacting its environmental transport and the sensitivity required for its detection . Furthermore, the isomeric configuration alters its chromatographic retention time, mass spectral fragmentation pattern, and nuclear quadrupole resonance (NQR) frequencies, which are essential for unambiguous identification in complex matrices [2]. Consequently, substituting 2,3,6-TCA with its 2,4,6-isomer or other chloroanisoles in analytical standards, calibration curves, or environmental fate models introduces systematic error, leading to inaccurate quantification, misidentification of off-flavor sources, and flawed risk assessments. The following quantitative evidence establishes the specific, non-interchangeable profile of 2,3,6-TCA.

Quantitative Evidence of 2,3,6-Trichloroanisole Differentiation from Isomeric and In-Class Analogs


2,3,6-TCA Exhibits a Significantly Lower Odor Threshold Than Its 2,4,6-Isomer in Water

Comparative literature analysis demonstrates that the odor threshold concentration (OTC) for 2,3,6-trichloroanisole in water is substantially lower than that for 2,4,6-trichloroanisole. Reported values for 2,3,6-TCA range from 0.7 pg/L (0.0007 ng/L) to 7 ng/L, whereas 2,4,6-TCA thresholds range from 30 pg/L (0.03 ng/L) to 50 ng/L [1]. This represents a difference of up to two orders of magnitude at the most sensitive end of the reported range, indicating that 2,3,6-TCA is a more potent odorant at trace concentrations. A separate study determined a 2,3,6-TCA threshold of 7.4 ppt (parts per trillion, ng/L) with a trained panel, a value approximately 4 orders of magnitude higher than earlier literature, but still serving as a defined baseline [2].

Sensory Analysis Water Quality Off-Flavor Detection

Method Detection Limit for 2,3,6-TCA by SPME-GC-MS is More Than Two-Fold Lower Than for 2,4,6-TCA

Using an optimized solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS) method with a cool programmable temperature vaporizer (PTV) inlet, the method detection limit (MDL) for 2,3,6-trichloroanisole in water was determined to be 0.14 ng/L, while the MDL for 2,4,6-trichloroanisole under identical conditions was 0.32 ng/L [1]. This represents a 2.3-fold improvement in detectability for the 2,3,6-isomer. The study also reported MDLs for 2,3,4-trichloroanisole (0.16 ng/L) and 2,4,6-tribromoanisole (0.38 ng/L), confirming that the 2,3,6-isomer's detection limit is distinct and favorable within the haloanisole class [1].

Analytical Chemistry GC-MS Method Validation Trace Analysis

2,3,6-TCA's Vapor Pressure is an Order of Magnitude Lower Than That of 2,4,6-TCA, Altering Volatilization Behavior

The estimated vapor pressure of 2,3,6-trichloroanisole at 25°C is 0.0±0.5 mmHg , whereas the vapor pressure of 2,4,6-trichloroanisole is reported as 0.0436 mmHg . This represents a difference of nearly two orders of magnitude (approximately 0.5 mmHg vs 0.044 mmHg), with 2,3,6-TCA being significantly less volatile. This is consistent with its higher boiling point of 254.1±35.0 °C at 760 mmHg, compared to 246.0±0.0 °C for the 2,4,6-isomer [1].

Environmental Fate Physicochemical Properties Volatilization

2,3,6-TCA's Octanol-Water Partition Coefficient (Log P) is Consistently Lower Than That of 2,4,6-TCA

The octanol-water partition coefficient (Log P), a key determinant of lipophilicity and bioaccumulation potential, differs between the isomers. The calculated Log P for 2,3,6-trichloroanisole is reported as 3.87 [1], while an experimental value is 3.64 . In contrast, the Log P for 2,4,6-trichloroanisole is typically reported as 4.0 or 4.11 [2]. This indicates that the 2,4,6-isomer is more lipophilic, with a higher tendency to partition into organic phases (e.g., lipids, organic matter) relative to water.

Lipophilicity Bioaccumulation QSAR Environmental Fate

Flavor Thresholds in a Lipid-Rich Food Matrix Distinguish 2,3,6-TCA from Other Chloroanisole Isomers

In a study on coagulated egg yolk, a complex lipid-rich food matrix, the flavor thresholds for 2,3,6-trichloroanisole and 2,4,6-trichloroanisole were both determined to be within the range of 2.4 × 10⁻³ to 2.8 mg/kg [1]. This classifies them as highly potent off-flavor compounds in this specific matrix. Critically, the study demonstrated that other chloroanisole isomers (e.g., other tri- and tetra-chloroanisoles) exhibited flavor thresholds above 10 mg/kg, a difference of over three orders of magnitude [1]. This establishes that within the chloroanisole class, only a select few isomers, including 2,3,6-TCA, are responsible for musty taint in eggs and poultry at realistic contamination levels.

Food Chemistry Flavor Analysis Egg Quality Musty Taint

Key Application Scenarios for 2,3,6-Trichloroanisole Based on Quantified Differential Evidence


Calibration of Ultra-Trace GC-MS Methods for Potable and Environmental Water Analysis

Given its method detection limit of 0.14 ng/L—over two times lower than that for 2,4,6-TCA under equivalent optimized SPME-GC-MS conditions—2,3,6-trichloroanisole serves as a critical high-sensitivity calibration standard. Its use ensures that analytical methods are validated for the lowest possible concentration ranges, which is essential for detecting this potent off-flavor compound (odor threshold as low as 0.7 pg/L) before it reaches consumer-perceptible levels in drinking water supplies. Substituting with a less sensitively detected analog would compromise method validation at the sub-ng/L level [1][2].

Source Tracking and Environmental Fate Modeling of Musty Odor Events

The unique physicochemical profile of 2,3,6-TCA—specifically its vapor pressure (~0.5 mmHg vs. 0.044 mmHg for 2,4,6-TCA) and Log P (~3.64 vs. 4.0 for 2,4,6-TCA)—dictates its distinct behavior in the environment. It is less prone to volatilization and less likely to bioaccumulate than its isomer. Therefore, accurate environmental fate models and forensic source-tracking investigations require the use of compound-specific data for 2,3,6-TCA. Using the more readily available data for 2,4,6-TCA would lead to significant errors in predicting the transport, partitioning, and ultimate fate of this specific contaminant in air, water, and soil systems .

Differentiation and Confirmation of Haloanisole Isomers in Complex Food and Beverage Matrices

In matrices like wine, cork, and processed foods where multiple chloroanisole isomers may co-occur, the unambiguous identification and quantification of 2,3,6-TCA is paramount. Its distinct NQR frequency, mass spectral fragmentation pattern, and chromatographic retention time relative to the 2,4,6- and 2,3,4-isomers allow for definitive confirmation [3]. This is particularly critical in food safety and quality control, as demonstrated by its potent flavor threshold (2.4 × 10⁻³ to 2.8 mg/kg) in egg yolk, which is over 3,500 times lower than that of less active chloroanisoles [4]. Analytical standards of 2,3,6-TCA are therefore non-negotiable for building accurate spectral libraries and calibration curves for these applications.

Sensory Panel Training and Threshold Determination Studies

The documented, quantifiable difference in odor threshold between 2,3,6-TCA (7.4 ng/L for trained panel) and 2,4,6-TCA (thresholds often cited at 30-50 ng/L) makes the 2,3,6-isomer an essential reference compound for training sensory panels [2][5]. Panels trained only on 2,4,6-TCA may be desensitized to the presence of 2,3,6-TCA at lower, yet still objectionable, concentrations. Using a 2,3,6-TCA standard ensures that panelists are calibrated to the full spectrum of musty off-flavor potentials, leading to more robust and consumer-relevant quality assessments.

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